molecular formula C8H9N3 B13130989 2,4-Dimethyl-2H-benzo[d][1,2,3]triazole

2,4-Dimethyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B13130989
M. Wt: 147.18 g/mol
InChI Key: PDGAAYUATJAXJI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a fused benzene and triazole ring system This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with acetic acid and sodium nitrite, followed by cyclization to form the triazole ring. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-2H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: This structural feature allows for more diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,4-dimethylbenzotriazole

InChI

InChI=1S/C8H9N3/c1-6-4-3-5-7-8(6)10-11(2)9-7/h3-5H,1-2H3

InChI Key

PDGAAYUATJAXJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NN(N=C12)C

Origin of Product

United States

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